REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].[CH:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][C:5]=1[CH:14]=[O:15]>C1COCC1>[OH:15][CH:14]([C:5]1[CH:6]=[CH:7][C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:4]=1)[CH2:2][C:1]#[N:3]
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Name
|
|
Quantity
|
3.13 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
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Name
|
N-BuLi
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
6.24 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at -78° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for an additional 20 minutes at -78° C.
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
quenched at -78° C. by the addition of saturated NH4Cl (60 mL)
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Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
the THF removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between CH2Cl2 (250 mL) and H2O (200 mL
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with CH2Cl2 (1×250 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O (1×250 ML)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC#N)C1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.88 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |